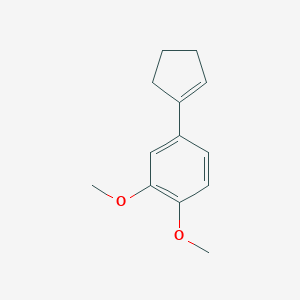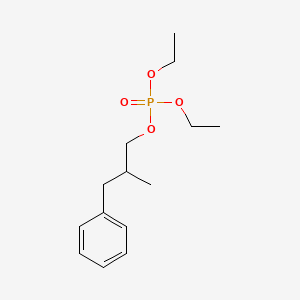
Diethyl 2-methyl-3-phenylpropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-3-phenylpropyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a phenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-3-phenylpropyl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-3-phenylpropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in the 2-methyl-3-phenylpropyl chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group into a phosphite group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-3-phenylpropyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-3-phenylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes. The phosphate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphonate
Comparison: Diethyl 2-methyl-3-phenylpropyl phosphate is unique due to the presence of the 2-methyl-3-phenylpropyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
64887-54-3 |
|---|---|
Fórmula molecular |
C14H23O4P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
diethyl (2-methyl-3-phenylpropyl) phosphate |
InChI |
InChI=1S/C14H23O4P/c1-4-16-19(15,17-5-2)18-12-13(3)11-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
Clave InChI |
GRJFJPQSHNGQDK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


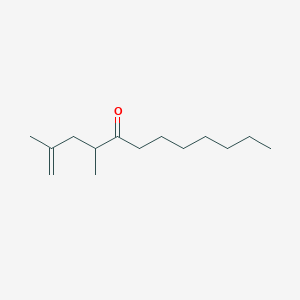
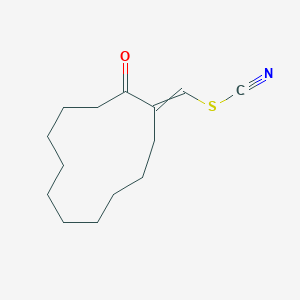

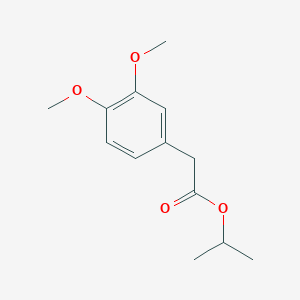
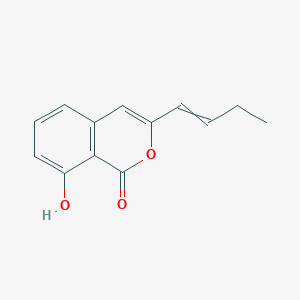
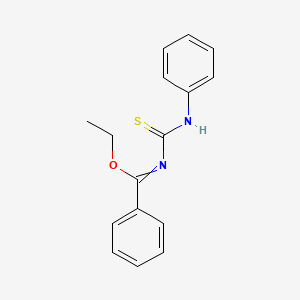

![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
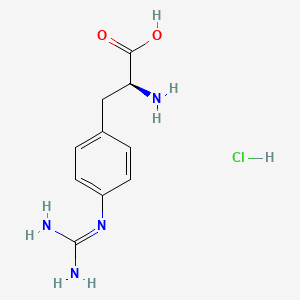
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
